molecular formula C18H24ClN3O3 B14812052 N-(3-chloro-2-methylphenyl)-4-[2-(cyclohexylcarbonyl)hydrazinyl]-4-oxobutanamide

N-(3-chloro-2-methylphenyl)-4-[2-(cyclohexylcarbonyl)hydrazinyl]-4-oxobutanamide

Cat. No.: B14812052
M. Wt: 365.9 g/mol
InChI Key: ZAUNUBWBXFZKLU-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxobutanamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxobutanamide typically involves multiple steps, starting with the chlorination of a methylphenyl precursor. The key steps include:

    Formation of the Hydrazino Linkage: This involves the reaction of the chlorinated methylphenyl compound with a hydrazine derivative.

    Cyclohexylcarbonyl Group Addition:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products:

    Oxidation: Oxidized derivatives of the hydrazino group.

    Reduction: Alcohol derivatives from the reduction of the carbonyl group.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. The hydrazino and cyclohexylcarbonyl groups are of particular interest for their biological activity.

Industry: In industrial applications, the compound could be used as an intermediate in the synthesis of other complex organic molecules, particularly in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(3-chloro-2-methylphenyl)-4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxobutanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving enzyme inhibition or receptor binding. The hydrazino group may play a crucial role in its biological activity, possibly through the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-oxobutanamide
  • N-(3-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide

Comparison: Compared to similar compounds, N-(3-chloro-2-methylphenyl)-4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxobutanamide is unique due to the presence of the cyclohexylcarbonyl group. This group may enhance its stability and reactivity, making it more suitable for certain applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C18H24ClN3O3

Molecular Weight

365.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-[2-(cyclohexanecarbonyl)hydrazinyl]-4-oxobutanamide

InChI

InChI=1S/C18H24ClN3O3/c1-12-14(19)8-5-9-15(12)20-16(23)10-11-17(24)21-22-18(25)13-6-3-2-4-7-13/h5,8-9,13H,2-4,6-7,10-11H2,1H3,(H,20,23)(H,21,24)(H,22,25)

InChI Key

ZAUNUBWBXFZKLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NNC(=O)C2CCCCC2

Origin of Product

United States

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